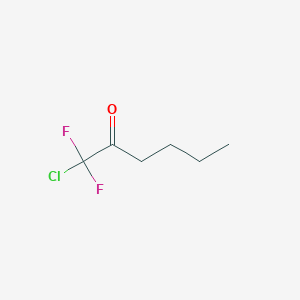

1-Chloro-1,1-difluorohexan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6302-00-7 |

|---|---|

Molecular Formula |

C6H9ClF2O |

Molecular Weight |

170.58 g/mol |

IUPAC Name |

1-chloro-1,1-difluorohexan-2-one |

InChI |

InChI=1S/C6H9ClF2O/c1-2-3-4-5(10)6(7,8)9/h2-4H2,1H3 |

InChI Key |

RMIIWSVYLUETRK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C(F)(F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 1,1 Difluorohexan 2 One and Analogous Structures

Direct Halogenation and Fluorination Approaches

Direct functionalization of a pre-existing ketone or its precursor is a common strategy for introducing chloro- and difluoro-moieties at the α-position. These methods hinge on the controlled reactivity of enol or enolate intermediates.

Enolate-Mediated Halogenation Strategies

The generation of an enolate followed by quenching with an electrophilic halogen source is a fundamental approach to α-halogenation. In the context of fluorinated ketones, this strategy is adapted to accommodate the electronic effects of the fluorine atoms.

One innovative, metal-free approach involves an organophosphorus-mediated process for the monodefluorinative halogenation of trifluoromethyl ketones. nih.govacs.org This method utilizes a specially designed organophosphorus reagent to selectively activate a single C-F bond in a trifluoromethyl group adjacent to a carbonyl. This activation generates an O-phosphorus enolate intermediate without side reactions like β-fluoride elimination. nih.govacs.org This enolate can then be trapped by an electrophilic chlorine source, such as trichloroisocyanuric acid (TCICA), to yield the desired α-chloro-α,α-difluoromethyl ketone. nih.gov This single-operation process is notable for its mild conditions and tolerance of various functional groups. acs.org

Another effective strategy involves the generation of α,α-difluoroenolates from highly fluorinated gem-diol precursors. nih.gov By treating these gem-diols with a base like triethylamine (B128534) in the presence of a lithium halide, a facile release of trifluoroacetate (B77799) occurs, forming the lithium α,α-difluoroenolate. This enolate is immediately trapped by an electrophilic halogenating agent to produce the α-halo-α,α-difluoromethyl ketone in good yields. nih.gov For chlorination, N-chlorosuccinimide (NCS) is an effective electrophile.

Silyl (B83357) enol ethers are also crucial intermediates for enolate-mediated halogenation. Difluoro enol silyl ethers can be prepared from trifluoromethyl ketones through a magnesium-mediated cleavage of a C-F bond. nih.gov These intermediates can then react with various electrophiles, including halogen sources, to introduce a halogen at the α-position. nih.gov

Electrophilic Fluorination Techniques at the α-Carbon

Electrophilic fluorination is a primary method for introducing fluorine atoms at the α-carbon of a carbonyl compound. The reaction typically proceeds through an enol or enolate intermediate which attacks an electrophilic fluorine source ("F+"). sapub.orgscispace.com

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and commercially available electrophilic fluorinating agent. organic-chemistry.orgorganic-chemistry.org It can be used for the chemoselective synthesis of α-halo-α,α-difluoromethyl ketones from precursors like trimethyl(phenylethynyl)silane. organic-chemistry.org In a one-pot reaction, Selectfluor in the presence of sodium chloride (NaCl) can generate α-chloro-α,α-difluoromethyl ketones. organic-chemistry.org The reaction mechanism is thought to involve intermediates that are sequentially fluorinated and chlorinated. organic-chemistry.org

The direct fluorination of ketones using Selectfluor is often dependent on the substrate's ability to form an enol. sapub.orgscispace.com For instance, cyclic β-diketones, which readily tautomerize to the keto-enol form, undergo fluorination under mild conditions. sapub.orgscispace.com However, this can sometimes lead to difluorination as a competing process. sapub.org For simple ketones where the keto form predominates, the reaction can be slower, even under reflux conditions. sapub.orgscispace.com The regioselectivity of fluorination on unsymmetrical ketones can be challenging, often requiring significant steric or electronic differentiation between the two α-carbons. rsc.org

To achieve better regiocontrol, tandem reactions have been developed. One such method combines an iridium-catalyzed isomerization of allylic alcohols with electrophilic fluorination. rsc.org The iridium catalyst isomerizes the allylic alcohol to a specific enolate intermediate, which is then trapped in situ by Selectfluor, leading to a single constitutional isomer of the α-fluoroketone. rsc.org

Table 1: Electrophilic Fluorination of Ketone Precursors

| Precursor Type | Reagent System | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Trimethyl(phenylethynyl)silane | Selectfluor / NaCl | α-Chloro-α,α-difluoromethyl ketone | Provides a catalyst-free, mild route to α-halo-α,α-difluoromethyl ketones. | organic-chemistry.org |

| Cyclic β-Diketone | Selectfluor | α,α-Difluorodiketone | Readily enolizable substrates undergo fluorination, but difluorination can be a side reaction. | sapub.org, scispace.com |

| Allylic Alcohol | [IrCp*Cl2]2 / Selectfluor | α-Fluoroketone (single isomer) | Tandem isomerization/fluorination allows for high regioselectivity. | rsc.org |

| Silyl Enol Ether | Iodotoluene difluoride (ITDF) / BF3·OEt2 | α-Fluoroketone | Improved yields for fluorination of monocarbonyl compounds via their silyl enol ethers. | scispace.com |

Nucleophilic Fluorination Routes to gem-Difluoro Moieties

An alternative to electrophilic fluorination is the use of nucleophilic fluoride (B91410) sources to construct the gem-difluoro unit. These methods often involve the reaction of fluoride ions with suitable electrophilic carbon centers.

One approach involves the dihydrofluorination of alkynes. A complex formed from hydrogen fluoride (HF) and N,N'-dimethylpropyleneurea (DMPU) acts as a stable and effective nucleophilic fluorinating reagent. acs.orgorganic-chemistry.org In the presence of a gold catalyst, this reagent can add two fluorine atoms across a carbon-carbon triple bond to regioselectively form gem-difluoromethylene compounds. acs.org

Deoxyfluorination of ketones is another powerful strategy. Reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can convert the carbonyl group of a ketone directly into a gem-difluoro moiety. organic-chemistry.org This method is effective for converting aldehydes and ketones into their corresponding gem-difluorides. organic-chemistry.org

The synthesis of gem-difluorinated compounds can also be achieved using nucleophilic difluoroenoxysilanes. mdpi.com These reagents can react with electrophiles like glyoxal (B1671930) monohydrates under solvent- and catalyst-free conditions to form gem-difluorinated dicarbonyl adducts. mdpi.com

Construction of the Carbon Skeleton with Integrated Halogenation

Instead of modifying a pre-formed hexanone backbone, 1-chloro-1,1-difluorohexan-2-one can be assembled from smaller, halogenated precursors. This approach builds the carbon skeleton while the key halogen atoms are already in place.

Organometallic Reagent Additions to Fluorinated Precursors

Organometallic reagents are central to this strategy, enabling the formation of new carbon-carbon bonds. The reaction typically involves the addition of an organometallic nucleophile to a fluorinated electrophile.

The Reformatsky reaction, which traditionally involves the addition of an organozinc reagent derived from an α-haloester to a carbonyl compound, has been adapted for the synthesis of fluorinated ketones. organic-chemistry.org

A highly relevant variation is the Reformatsky-type aldol (B89426) reaction of chlorodifluoromethyl ketones. scispace.com In this reaction, a chlorodifluoromethyl ketone (e.g., 1-chloro-1,1-difluoroacetone) reacts with an aldehyde or another ketone in the presence of activated zinc dust. This process generates a zinc enolate intermediate which then adds to the carbonyl partner to yield an α,α-difluoro-β-hydroxy ketone. scispace.com The activation of the zinc with salts like copper(I) chloride is crucial for the reaction's efficiency. scispace.com To synthesize a structure like this compound, one could envision a related coupling where a butyl-containing fragment is the electrophile or part of the organometallic reagent.

The scope of the Reformatsky reaction has been expanded to include various metals and substrates. Iron(0) powder, for example, can mediate the reaction between α-halo carbonyl compounds and aldehydes or ketones. researchgate.net Fluorinated Reformatsky-type reagents are particularly useful for synthesizing β-hydroxy-α,α-difluoro esters and amides. researchgate.net Furthermore, the Reformatsky-Honda reaction, which uses a Rhodium-catalyst and diethylzinc, has been successfully applied to the reductive α-trifluoromethylation of α,β-unsaturated ketones, showcasing the power of organometallic methods in synthesizing complex fluoroalkyl ketones. orgsyn.org

Table 2: Reformatsky-Type Reactions for Fluoroalkyl Ketone Synthesis

| Reagent 1 (Fluorinated) | Reagent 2 (Carbonyl) | Metal/Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Chlorodifluoromethyl ketone | Aldehyde or Ketone | Zn / CuCl | α,α-Difluoro-β-hydroxy ketone | Direct formation of the core structure from a chlorodifluoromethyl ketone. | scispace.com |

| Bromodifluoroamide | Aldehyde or Ketone | None (Electrochemical) | β-Hydroxy-α,α-difluoro amide | Transition-metal-free protocol using electroreduction. | researchgate.net |

| Ethyl bromodifluoroacetate | 2-Cyclohexen-1-one | RhCl(PPh3)3 / Et2Zn | α-(Ethoxycarbonyl)difluoromethyl ketone | Solvent-dependent selectivity in the Reformatsky-Honda reaction. | orgsyn.org |

| α-Haloester | Aldehyde or Ketone | Fe(0) / I2 (cat.) | β-Hydroxyl carbonyl compound | Utilizes inexpensive and commercially available iron powder as the mediator. | researchgate.net |

Grignard and Organolithium Chemistry with Fluorinated Carbonyls

The addition of organometallic reagents, such as Grignard and organolithium reagents, to fluorinated carbonyl compounds is a direct and widely used method for the formation of carbon-carbon bonds and the synthesis of ketones. For the preparation of α-chloro-α,α-difluoro ketones, this strategy often employs fluorinated electrophiles like esters or Weinreb amides.

Organolithium reagents, known for their high reactivity, can add to fluorinated carbonyl compounds to produce alcohols, which can then be oxidized to the desired ketones. wikipedia.orglibretexts.org Similarly, Grignard reagents (R-Mg-X) are excellent nucleophiles that react with a variety of carbonyl compounds, including aldehydes, ketones, and esters, to form alcohols upon acidic workup. masterorganicchemistry.comsigmaaldrich.com

A particularly effective approach for ketone synthesis that avoids the common problem of over-addition to form tertiary alcohols involves the use of N-methoxy-N-methylamides, also known as Weinreb amides. The reaction of a Grignard or organolithium reagent with a Weinreb amide forms a stable chelated intermediate that collapses to the ketone only upon acidic workup. This method has been successfully applied to the synthesis of a wide range of functionalized ketones, including biaryl ketones, with high yields and excellent functional group tolerance. rsc.orgsaskoer.ca For instance, the synthesis of this compound can be envisioned through the reaction of butylmagnesium bromide with 2-chloro-2,2-difluoro-N-methoxy-N-methylacetamide.

| Organometallic Reagent | Fluorinated Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Butylmagnesium bromide | 2-Chloro-2,2-difluoro-N-methoxy-N-methylacetamide | This compound | High (anticipated) | rsc.org |

| Phenylmagnesium chloride | N-methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide | Phenyl(spiro[cyclopropane-1,9'-fluoren]-2-yl)methanone | 93 | orgsyn.org |

| Ethyllithium | Adamantanone | 2-Ethyladamantan-2-ol | Good (not specified) | wikipedia.org |

Olefin Difunctionalization for Fluoroalkyl Ketone Formation

The difunctionalization of olefins represents a powerful and atom-economical approach to rapidly increase molecular complexity and synthesize functionalized ketones. This strategy involves the simultaneous addition of two different functional groups across a double bond. For the synthesis of fluoroalkyl ketones, this can involve the introduction of a fluoroalkyl group and an oxygen-containing functionality that can be subsequently converted to a ketone.

Various methods for olefin difunctionalization have been developed, including those mediated by transition metals and those proceeding through radical pathways. For example, visible-light-induced photoredox catalysis has been employed for the remote oxyfluoroalkylation of alkenes. rsc.org In these reactions, a fluoroalkyl radical is generated and adds to the alkene, followed by a 1,5-hydrogen atom transfer (1,5-HAT) and subsequent oxidation to furnish the fluoroalkylated ketone.

Another approach involves the sulfur-mediated difunctionalization of internal alkynes, which, while not directly involving olefins, provides a route to α-heterosubstituted ketones that can be analogous to those derived from olefin functionalization. rsc.org This method proceeds through a sulfonium (B1226848) vinyl triflate intermediate, which upon hydrolysis and substitution yields the desired ketone.

| Substrate | Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Styrene | Bromodifluoroacetamide, Ir photocatalyst, AgOBz | Difluoroalkylated ketone | Decent | rsc.org |

| Internal Alkyne | Diphenyl sulfoxide, Triflic anhydride, H2O, Nucleophile | α-Heterosubstituted ketone | Good to excellent | rsc.org |

| β,γ-Unsaturated ketone | Alkyl radical source, visible light | 1,3-Difunctionalized ketone | Up to 90% | nih.gov |

Radical Alkylation and Acylation Processes for Fluorinated Ketones

Radical reactions offer a powerful set of tools for the synthesis of complex molecules under mild conditions. Radical alkylation and acylation processes are particularly useful for the formation of fluorinated ketones. These reactions typically involve the generation of a radical species that then participates in a carbon-carbon bond-forming reaction.

One common strategy is the radical chlorodifluoromethylation of (hetero)arenes and electron-rich alkenes using sodium chlorodifluoromethanesulfinate (ClCF2SO2Na) as a precursor for the chlorodifluoromethyl radical (•CF2Cl). cas.cn This electrophilic radical surrogate has shown excellent chemoselectivity and regioselectivity.

Another approach involves the generation of acyl radicals from various precursors, such as aldehydes or carboxylic acids, which can then be coupled with suitable partners. For instance, late-stage C-H alkylation of heterocycles can be achieved via the oxidative homolysis of 1,4-dihydropyridines, which serve as precursors to Csp3-centered radicals. nih.gov

| Radical Precursor | Substrate | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| ClCF2SO2Na | Electron-rich alkenes/(hetero)arenes | Radical chlorodifluoromethylation | Chlorodifluoromethylated compounds | cas.cn |

| 1,4-Dihydropyridines | Heterocycles, 1,4-quinones | Radical C-H alkylation | Alkylated heterocycles/quinones | nih.gov |

| Ethyl bromodifluoroacetate | Alkenes | Copper-catalyzed difluoroalkylation | Difluoroalkylated compounds | mdpi.com |

Derivatization from Simpler Fluorinated Building Blocks

An alternative to constructing the fluorinated moiety during the synthesis is to start with simpler, commercially available fluorinated building blocks and elaborate them into the desired ketone structure.

Transformation of Fluoroalkyl Carboxylic Acid Derivatives

Fluoroalkyl carboxylic acids and their derivatives are versatile starting materials for the synthesis of fluorinated ketones. A common strategy involves the activation of the carboxylic acid, for example, as an acid chloride or an ester, followed by reaction with an organometallic reagent. As previously mentioned, Weinreb amides are particularly effective for this purpose to prevent over-addition.

Another powerful method is the decarboxylative coupling of fluoroalkyl carboxylic acids. For example, a silver-catalyzed decarboxylative fluorination of malonic acid derivatives can provide access to gem-difluoroalkanes or α-fluorocarboxylic acids, which can be further transformed into ketones. organic-chemistry.org

| Starting Material | Reagents | Intermediate/Product | Key Transformation | Reference |

|---|---|---|---|---|

| Fluoroalkyl carboxylic acid | 1. SOCl2, 2. R-MgX | Fluoroalkyl ketone | Acylation | General Method |

| Malonic acid derivative | Ag catalyst, Selectfluor | gem-Difluoroalkane | Decarboxylative fluorination | organic-chemistry.org |

| β-Keto carboxylic acid | Electrophilic fluorinating reagent | α-Fluoroketone | Decarboxylative fluorination | organic-chemistry.org |

Coupling Reactions Involving Halogenated Alkanes and Carbonyl Precursors

The direct coupling of halogenated alkanes with carbonyl precursors provides a convergent route to ketone synthesis. For the synthesis of this compound, this could involve the coupling of a 1-chloro-1,1-difluoroethane-derived nucleophile with a butanoyl derivative.

Transition-metal catalysis is often employed to facilitate these coupling reactions. For example, copper-catalyzed difluoroalkylation reactions have been extensively studied. mdpi.com These reactions often proceed through a radical mechanism where a difluoroalkyl radical is generated and then participates in a cross-coupling or cyclization reaction.

The synthesis of 1-chloro-1,1-difluoroethane (B1203169) itself can be achieved through various methods, including the reaction of vinylidene chloride with hydrogen fluoride or the reaction of 1,1,1-trichloroethane (B11378) with hydrofluoric acid. google.comgoogle.com

| Halogenated Alkane | Carbonyl Precursor/Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| 1-Chloro-1,1-difluoroethane | Butanoyl chloride | Organometallic promoter | This compound | Plausible Route |

| Ethyl bromodifluoroacetate | Alkenes, Boronic acids | Cu catalyst, visible light | γ-Arylated carbonyl compounds | mdpi.com |

| 1,2-Dibromo-1,1-difluoroethane | Phenylacetonitrile | Sodium amide | Difluorocyclopropane derivative | beilstein-journals.org |

Rearrangement Reactions Leading to α-Halo-α,α-Difluoro Ketone Scaffolds

Rearrangement reactions provide elegant and often highly stereoselective pathways to complex molecular architectures. In the context of α-halo-α,α-difluoro ketone synthesis, several rearrangement strategies have been developed.

One notable example is a carbene-initiated rearrangement strategy for the carbodefluorination of fluoroalkyl ketones. nih.gov This method involves the reaction of fluoroalkyl N-triftosylhydrazones with β,γ-unsaturated alcohols to form a silver-coordinated oxonium ylide intermediate. This intermediate then undergoes a Claisen rearrangement of an in situ generated difluorovinyl ether to yield α,α-difluoro-γ,δ-unsaturated ketones.

Another approach involves the visible light-irradiated 1,2-carbonyl migration in β,γ-unsaturated ketones, leading to 1,3-difunctionalized ketones. nih.gov These radical cascade processes allow for the synthesis of highly functionalized alkyl skeletons.

| Starting Material | Reagents | Key Rearrangement | Product Type | Reference |

|---|---|---|---|---|

| Fluoroalkyl N-triftosylhydrazone, β,γ-unsaturated alcohol | Silver catalyst | Claisen rearrangement | α,α-Difluoro-γ,δ-unsaturated ketone | nih.gov |

| β,γ-Unsaturated ketone | Radical initiator, visible light | 1,2-Carbonyl migration | 1,3-Difunctionalized ketone | nih.gov |

| α,β-Epoxy ketone | Selectfluor | Benzoyl rearrangement | 1,2-Diketone | organic-chemistry.org |

Catalytic Approaches in this compound Synthesis

Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of the this compound scaffold, which features a chlorodifluoromethyl group adjacent to a carbonyl, can be approached through several advanced catalytic platforms.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. eie.grmdpi.com These methods can be adapted for the synthesis of chlorodifluoro ketones by coupling suitable precursors. One plausible strategy involves the reaction of an acyl electrophile, such as an acyl chloride or thioester, with a chlorodifluoromethyl organometallic reagent. Thioesters, in particular, are stable yet reactive partners in cross-coupling reactions, capable of undergoing oxidative addition to low-valent transition metals like palladium, nickel, or copper. sioc-journal.cn

Another approach is the coupling of a chlorodifluoroacetyl derivative with an organometallic nucleophile, such as an organoboron or organozinc reagent. For example, a Sonogashira-type cross-coupling of acyl chlorides with terminal alkynes has been demonstrated using palladium catalysts deposited on silica (B1680970) gel. mdpi.com While direct examples for this compound are not prevalent, the general applicability of these reactions provides a framework for its synthesis. The reaction between an organometallic reagent representing the butyl chain (e.g., butylzinc chloride) and 1-chloro-1,1-difluoroacetyl chloride in the presence of a palladium or copper catalyst could furnish the desired ketone.

| Catalyst System | Electrophile | Nucleophile | Product Type | Ref. |

| Palladium complexes | Thioesters | Organometallic Reagents | Ketones | sioc-journal.cn |

| Nickel complexes | Thioesters | Organometallic Reagents | Ketones | sioc-journal.cn |

| Copper complexes | Thioesters | Organometallic Reagents | Ketones | sioc-journal.cn |

| Palladium on Silica | Acyl Chlorides | Terminal Alkynes | Ynones | mdpi.com |

Visible-light photoredox catalysis has emerged as a mild and sustainable method for generating radical species, including difluoroalkyl radicals. nih.gov This approach is highly effective for the difluoroalkylation of various organic substrates to form ketones. nih.govmdpi.com The synthesis of analogous structures to this compound can be envisioned through the photoredox-mediated reaction of an appropriate alkene with a chlorodifluoromethyl radical source.

A general mechanism involves the excitation of a photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with a difluoroalkylating reagent (e.g., BrCF₂CO₂Et) to generate a difluoroalkyl radical. nih.gov This radical can add to an alkene or an enol silane (B1218182) derived from a ketone. For instance, a one-pot protocol allows for the in-situ formation of a silyl enol ether from a ketone, which is then subjected to photoredox-mediated difluoroalkylation. nih.govprinceton.edu This method has been shown to be effective for a broad range of ketone, ester, and amide substrates. nih.govprinceton.edu The keto-difluoromethylation of alkenes has also been achieved, offering a step-economical route to α-CF₂H-substituted ketones, which can be extended to other difluoroalkyl groups. acs.org

| Photocatalyst | Fluoroalkyl Source | Substrate | Product Type | Ref. |

| [Ru(bpy)₃]²⁺ | CF₃I | Silyl Enol Ether | α-Trifluoromethyl Ketone | nih.gov |

| Iridium complexes | BrCF₂CO₂Et | α,β-Unsaturated Carboxylic Acid | Difluoroalkylated Product | nih.gov |

| Copper photocatalyst | BrCF₂CO₂Et | Arene | Difluoroalkylated Arene | mdpi.com |

| Not specified | N-tosyl-S-difluoromethyl-S-phenylsulfoximine | Aromatic Alkenes | α-CF₂H Ketone | acs.org |

Organocatalysis avoids the use of metals, offering an alternative platform for activating substrates. For the formation of halogenated ketones, several organocatalytic strategies are available. Enamine catalysis, for example, is a well-established method for the enantioselective α-functionalization of aldehydes and ketones. nih.gov A primary or secondary amine catalyst reacts with a ketone to form a nucleophilic enamine intermediate. This intermediate can then react with an electrophilic halogenating agent (e.g., N-Fluorobenzenesulfonimide, NFSI) to install a fluorine atom at the α-position with high stereocontrol. nih.gov This methodology has been successfully applied to the α-fluorination of various cyclic ketones. nih.gov

Another strategy involves activation through halogen bonding. beilstein-journals.orgresearchgate.net Hypervalent iodine(III) derivatives and perfluorinated alkyl iodides can act as potent halogen bond donors, activating electrophiles or facilitating halide abstraction. bohrium.comthieme-connect.de While often used to activate substrates towards nucleophilic attack, these principles can be applied to reactions forming halogenated ketones. For instance, the generation of ketenes from acid chlorides using tertiary amines is a classic method that can be integrated into organocatalytic cycles. nih.gov The resulting ketene (B1206846) can then undergo catalytic, asymmetric reactions to produce functionalized ketones. nih.gov Furthermore, organocatalytic decarboxylative additions of reagents like cyanoacetic acid to fluorinated ketones demonstrate the activation of these substrates under mild, metal-free conditions. nih.gov

| Catalyst Type | Activation Mode | Substrate | Reagent | Product Type | Ref. |

| Primary Amine | Enamine Catalysis | Cyclic Ketone | NFSI | α-Fluoro Ketone | nih.gov |

| Triethylamine | Base Catalysis | Fluorinated Ketone | Cyanoacetic Acid | β-Hydroxynitrile | nih.gov |

| Iodolium Compounds | Halogen Bonding | Neutral Electrophiles | Nucleophile | Activated Adduct | bohrium.com |

| Perfluoroalkyl Iodides | Halogen Bonding | Quinolines | Hantzsch Ester | Reduced Quinolines | thieme-connect.de |

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation, recovery, and recyclability. In the context of synthesizing fluorinated compounds, solid catalysts are employed for key steps like fluorination and dehydrohalogenation.

Vapor-phase fluorination using supported catalysts is a known industrial process. For example, 1-chloro-1,1-difluoroethane can be synthesized by passing vinylidene chloride and hydrogen fluoride over a catalyst like antimony pentachloride (SbCl₅) on a carbon support at elevated temperatures. chemicalbook.comgoogle.com This principle could potentially be adapted for the synthesis of fluorinated ketones from unsaturated precursors. Dehydrohalogenation, another crucial reaction for creating unsaturation or eliminating unwanted halogens, can also be achieved using heterogeneous catalysts. orgsyn.orgthieme-connect.de

More recently, significant advances have been made in developing heterogeneous catalysts for selective C-F bond formation. A mechanochemically-prepared catalyst consisting of silver(I) oxide on titanium dioxide (Ag₂O/TiO₂) has been shown to be highly efficient for the decarboxylative fluorination of carboxylic acids to form C(sp³)–F bonds. rsc.org This represents a major step towards practical, recyclable catalysts for fluorination reactions, offering a potential route to fluorinated ketones from suitable carboxylic acid precursors. rsc.org

Green Chemistry Perspectives in Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. digitallibrary.co.in When considering the synthesis of this compound, several of the discussed catalytic methodologies offer significant green advantages.

Catalysis over Stoichiometric Reagents : All the discussed approaches utilize catalysts, which are used in small amounts and regenerated, reducing waste compared to stoichiometric reagents.

Energy Efficiency : Photoredox catalysis utilizes visible light as an energy source, often allowing reactions to proceed at room temperature, which is more energy-efficient than methods requiring high heat. nih.gov

Atom Economy : Reactions like cross-coupling and difluoroalkylation can be designed to have high atom economy, incorporating a majority of the atoms from the reactants into the final product.

Process Intensification and Safety : The use of flow chemistry, which has been successfully applied to photoredox-catalyzed keto-difluoromethylation, allows for safer handling of reactive intermediates and easier scalability. acs.org

Catalyst Recycling : Heterogeneous catalysts are, by definition, easier to separate and reuse, minimizing waste and catalyst cost over multiple cycles. rsc.org The development of solid catalysts for fluorination is a key step toward greener synthesis of organofluorine compounds. rsc.org

Sustainable Alternatives : Photoredox catalysis provides a more sustainable alternative to conventional radical reactions, which may require unsafe or costly initiators. nih.gov Organocatalysis avoids the use of potentially toxic and expensive heavy metals.

By selecting methodologies like photoredox or heterogeneous catalysis and integrating them into efficient processes like flow synthesis, the environmental footprint of producing this compound and related compounds can be significantly reduced.

Reaction Pathways and Mechanistic Investigations of 1 Chloro 1,1 Difluorohexan 2 One

Reactivity at the Carbonyl Group

The carbonyl group in 1-Chloro-1,1-difluorohexan-2-one is highly activated towards nucleophilic attack due to the strong inductive effect of the adjacent α-chloro-α,α-difluoroethyl group. This electron-withdrawing effect enhances the partial positive charge on the carbonyl carbon, making it a prime target for a wide range of nucleophiles.

The enhanced electrophilicity of the carbonyl carbon in α-halodifluoromethyl ketones renders them highly susceptible to nucleophilic addition reactions. nih.govresearchgate.net Various nucleophiles, including organometallic reagents, hydrides, and other carbon and heteroatom nucleophiles, readily add to the carbonyl group. For instance, the reduction of the carbonyl group by hydride donors, such as sodium borohydride (B1222165) or lithium aluminum hydride, would proceed readily to form the corresponding secondary alcohol, 1-chloro-1,1-difluorohexan-2-ol.

A pertinent example from the literature is the microbial reduction of a similar compound, 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one, which yields the corresponding alcohol with high enantioselectivity. rsc.org This highlights the accessibility of the carbonyl group to nucleophilic attack, in this case, by a biocatalytic hydride equivalent.

The general reaction scheme for nucleophilic addition to this compound can be depicted as follows:

General Nucleophilic Addition to this compound

| Reactant | Nucleophile (Nu⁻) | Product |

|---|---|---|

| This compound | R-MgX (Grignard Reagent) | Tertiary Alcohol |

| This compound | R-Li (Organolithium) | Tertiary Alcohol |

| This compound | NaBH₄ (Sodium Borohydride) | 1-Chloro-1,1-difluorohexan-2-ol |

Fluorinated ketones are well-known for their tendency to form stable hydrates and hemiketals in the presence of water and alcohols, respectively. This is a direct consequence of the electron-withdrawing nature of the fluorine atoms, which destabilizes the carbonyl group and favors the formation of the tetrahedral addition product. The equilibrium for hydrate (B1144303) formation is often shifted significantly to the right compared to their non-fluorinated analogs.

For this compound, the equilibrium with water would favor the formation of 1-chloro-1,1-difluorohexane-2,2-diol. Similarly, in an alcohol solvent (ROH), the corresponding hemiketal would be formed. The stability of these adducts is a testament to the high electrophilicity of the carbonyl carbon.

Equilibrium Reactions

| Reaction | Reactants | Product | Equilibrium Position |

|---|---|---|---|

| Hydrate Formation | This compound + H₂O | 1-Chloro-1,1-difluorohexane-2,2-diol | Favors Product |

The electron-deficient carbonyl group of this compound can participate as a dienophile in hetero-Diels-Alder reactions. sigmaaldrich.comwikipedia.org This [4+2] cycloaddition with a conjugated diene would lead to the formation of a six-membered heterocyclic ring. The reaction is driven by the formation of two new, more stable sigma bonds. sigmaaldrich.com

Furthermore, photochemical [2+2] cycloaddition reactions are also a possibility. beilstein-journals.org In the presence of an alkene and under UV irradiation, the excited state of the ketone can react to form an oxetane (B1205548) ring. The regioselectivity and stereoselectivity of these cycloadditions would be influenced by both steric and electronic factors of the reactants.

Potential Cycloaddition Reactions

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Hetero-Diels-Alder | This compound + 1,3-Butadiene | Dihydropyran derivative |

Transformations at the α-Halo-α,α-Difluoro Carbon Center

The reactivity at the carbon atom bearing the chloro and difluoro substituents is another important aspect of the chemistry of this compound.

While the α-carbon bearing the halogen atoms lacks a hydrogen, the α'-carbon (C3) on the hexyl chain possesses two acidic protons. In the presence of a suitable base, one of these protons can be abstracted to form an enolate. masterorganicchemistry.comutexas.edu The stability of this enolate is enhanced by the delocalization of the negative charge onto the electronegative oxygen atom of the carbonyl group. masterorganicchemistry.com

The formation of the enolate is a key step in many reactions, including alkylation, aldol (B89426) condensation, and halogenation at the α'-position. The choice of base is crucial; a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible enolate formation. youtube.com

The enolate can then react as a nucleophile with various electrophiles. For example, reaction with an alkyl halide would result in the formation of a new carbon-carbon bond at the C3 position.

Enolate Formation and a Representative Reaction

| Step | Reactants | Product |

|---|---|---|

| Enolate Formation | This compound + LDA | Lithium enolate of this compound |

A related and synthetically valuable transformation is the formation of difluoro enol silyl (B83357) ethers. While typically generated from trifluoromethyl ketones, the underlying principle involves the creation of a difluoroenolate species that is then trapped with a silyl halide. elsevierpure.comrsc.org

The enolization of this compound can lead to the formation of either the (E)- or (Z)-enolate. The stereochemical outcome of this process can be influenced by factors such as the base used, the solvent, and the temperature. The geometry of the enolate, in turn, can dictate the stereochemistry of subsequent reactions.

For instance, in alkylation reactions, the approach of the electrophile can be directed by the stereochemistry of the enolate, potentially leading to diastereomeric products if a new stereocenter is formed. The bulky 1-chloro-1,1-difluoroethyl group would likely exert a significant steric influence on the enolization process and subsequent reactions of the enolate, potentially favoring the formation of one geometric isomer of the enolate over the other. This control over stereochemistry is a cornerstone of modern organic synthesis.

Enolization and Enolate Reactivity of this compound

Aldol and Related Condensation Pathways

The α-carbon of this compound, bearing both chlorine and fluorine atoms, is not amenable to enolization. However, the methylene (B1212753) group at the C3 position, adjacent to the carbonyl, possesses acidic protons that can be abstracted by a base to form an enolate. This enolate is a key intermediate in aldol and related condensation reactions.

The general mechanism for a base-catalyzed aldol reaction involves the deprotonation of the α-carbon (C3 in this case) to form a nucleophilic enolate. libretexts.org This enolate can then attack the electrophilic carbonyl carbon of another molecule, such as an aldehyde or ketone, to form a β-hydroxy ketone.

For this compound, the reaction with an aldehyde (R'CHO) would proceed as follows:

Enolate Formation: A base abstracts a proton from the C3 carbon.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the aldehyde.

Protonation: The resulting alkoxide is protonated to yield the aldol addition product, 1-chloro-1,1-difluoro-3-(1-hydroxyalkyl)hexan-2-one.

Under harsher conditions, such as increased temperature, this aldol addition product can undergo dehydration (elimination of a water molecule) to form an α,β-unsaturated ketone, which is the aldol condensation product.

Studies on related α-halo-α,α-difluoromethylketones have demonstrated their participation in aldol-type reactions. For instance, Reformatsky-type reactions of chlorodifluoromethyl ketones with various carbonyl compounds in the presence of activated zinc dust yield α,α-difluoro-β-hydroxy ketones. scispace.comoup.com Furthermore, the self-condensation of α-halo-α,α-difluoromethylketones has been observed. researchgate.net A facile method for generating difluoroenolates for aldol reactions involves the decarboxylation of α,α-difluoro-β-ketocarboxylate salts. rsc.org In the case of this compound, self-condensation is also a possibility, where the enolate of one molecule attacks the carbonyl group of another. However, this reaction can be minimized by using a more reactive aldehyde or ketone as the electrophile. nih.gov

Nucleophilic Substitution of Halogen Atoms (Cl, F)

The α-carbon of this compound is a potential site for nucleophilic substitution. The reactivity of this site is significantly enhanced by the inductive effect of the adjacent carbonyl group, which increases the electrophilicity of the α-carbon. nih.gov

Between the two types of halogen atoms present, chlorine is a better leaving group than fluorine due to the weaker carbon-chlorine bond compared to the very strong carbon-fluorine bond. up.ac.zalibretexts.org Consequently, nucleophilic substitution reactions on this compound are expected to selectively displace the chlorine atom.

The reaction with a nucleophile (Nu⁻) would likely proceed via an S_N2 mechanism, involving a backside attack on the α-carbon and inversion of configuration if the carbon were chiral. The transition state of this reaction is stabilized by conjugation with the carbonyl group. youtube.com

Relative Reactivity of C-Cl vs. C-F Bonds in Nucleophilic Substitution

| Bond | Bond Strength (approx. kJ/mol) | Leaving Group Ability | Expected Reactivity in S_N2 |

| C-Cl | 327 | Good | Higher |

| C-F | 452 | Poor | Lower |

This table provides a qualitative comparison based on general principles of organic chemistry.

Computational studies on α-haloketones have provided further insight into these substitution reactions, confirming the feasibility of such transformations. up.ac.zaup.ac.za The reaction of α-haloketones with various nucleophiles is a well-established method in organic synthesis. nih.gov

Elimination Reactions to Form Fluorinated Alkenes

Treatment of this compound with a suitable base can induce an elimination reaction to form a fluorinated alkene. This reaction, a dehydrohalogenation, involves the removal of a proton from the β-carbon (C3) and the elimination of a halide from the α-carbon (C1). organicmystery.com

Given the relative leaving group abilities (Cl > F), the elimination of hydrogen chloride (HCl) is strongly favored over the elimination of hydrogen fluoride (B91410) (HF). The most likely mechanism is an E2 elimination, where the abstraction of the β-hydrogen and the departure of the chloride ion occur in a concerted step. libretexts.org The use of a sterically hindered, non-nucleophilic base, such as pyridine (B92270) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), would favor elimination over competing substitution reactions. libretexts.org

The expected product of this elimination reaction is 1,1-difluorohex-1-en-2-one .

This type of transformation is synthetically useful for creating α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis. libretexts.org

Radical Processes at the α-Carbon

The α-carbon of this compound can also be involved in radical processes. The C-Cl bond is weaker than the C-F bond and can be cleaved homolytically under radical conditions, such as through the use of a radical initiator or via photolysis.

A common method to initiate such a process is through a single-electron transfer (SET) from a reductant to the α-haloketone. Reduction of α,α-dihalo ketones can lead to the formation of α-keto carbenes or carbenoids. wikipedia.org In the case of this compound, a one-electron reduction would likely lead to the cleavage of the C-Cl bond to form a radical anion, which would then lose a chloride ion to generate an α-carbonyl radical at the C1 position.

This highly reactive α-carbonyl radical could then participate in a variety of subsequent reactions, including:

Hydrogen atom abstraction: Reaction with a hydrogen donor to form 1,1-difluorohexan-2-one.

Dimerization: Coupling with another radical to form a C-C bond.

Intramolecular cyclization: If a suitable radical acceptor is present elsewhere in the molecule.

The chemistry of radicals derived from α-haloamides, which are structurally related to α-haloketones, has been extensively studied and provides a precedent for the expected reactivity. nih.gov

Reactivity of the Hexyl Chain

Functionalization of the Alkyl Backbone

While the primary reactivity of this compound is centered around the α-carbon and the carbonyl group, the hexyl chain can also be functionalized. Selective modification of the alkyl backbone in the presence of the more reactive functional groups presents a synthetic challenge.

One notable method for the selective functionalization of sp³ C-H bonds is through photocatalysis, where a directing group can guide the reaction to a specific site. Research has shown that ketones can act as directing groups in the photocatalytic fluorination of aliphatic C-H bonds. rsc.org In this process, an excited-state ketone undergoes intramolecular hydrogen atom transfer (HAT) from a remote C-H bond.

For this compound, the ketone carbonyl group could direct the fluorination to the γ-carbon (C4) of the hexyl chain. This reaction typically employs a fluorinating agent like Selectfluor in the presence of a photocatalyst and visible light. The proposed mechanism involves the following key steps:

Excitation: The ketone is excited by visible light.

Intramolecular HAT: The excited ketone abstracts a hydrogen atom from the C4 position via a 1,5-HAT process, which is sterically and electronically favored.

Radical Formation: This generates a carbon-centered radical at the C4 position.

Fluorine Transfer: The C4 radical is then trapped by the fluorinating agent to yield the γ-fluorinated product.

This method allows for the late-stage functionalization of the alkyl chain with high regioselectivity, providing access to novel fluorinated analogues of the parent ketone.

Intramolecular Reaction Cascades

One of the most prominent intramolecular reaction cascades for α-haloketones is the Favorskii rearrangement . wikipedia.orgorganicreactions.orgnrochemistry.compurechemistry.orgnumberanalytics.com This reaction typically occurs in the presence of a base (e.g., hydroxide (B78521), alkoxide, or amine) and leads to the formation of carboxylic acid derivatives through a ring-contraction mechanism if the starting material is cyclic, or a rearranged carboxylic acid derivative if acyclic. wikipedia.org

For the acyclic this compound, the Favorskii rearrangement would be initiated by the abstraction of the acidic α'-proton (at the C3 position) by a base to form an enolate. Although the presence of two electron-withdrawing fluorine atoms on the α-carbon increases the acidity of the α'-protons, the reaction proceeds via the formation of a cyclopropanone (B1606653) intermediate.

The proposed mechanism for the Favorskii rearrangement of this compound is as follows:

Enolate Formation: A base abstracts a proton from the carbon adjacent to the carbonyl group (C3), forming an enolate.

Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine and fluorine atoms (C1), displacing the chloride ion to form a highly strained difluorocyclopropanone intermediate.

Nucleophilic Attack and Ring Opening: The nucleophilic base (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone intermediate. This is followed by the cleavage of the C1-C2 bond, leading to the formation of a more stable carbanion.

Protonation: The carbanion is subsequently protonated by the solvent or a proton source to yield the final carboxylic acid derivative.

This rearrangement would result in a skeletal reorganization of the hexan-2-one backbone.

It is important to note that for α-haloketones lacking enolizable α'-hydrogens, a "quasi-Favorskii rearrangement" can occur, which proceeds through a different mechanism involving nucleophilic addition to the carbonyl followed by a concerted rearrangement. wikipedia.orgnrochemistry.com However, this compound possesses α'-hydrogens, making the cyclopropanone pathway more likely.

Comparative Mechanistic Studies with other Fluorinated Ketones

The reactivity of fluorinated ketones is a subject of considerable interest due to the unique electronic effects of fluorine. scispace.comnih.govsapub.org Comparative studies with other fluorinated ketones help to elucidate the specific influence of the α-chloro-α,α-difluoro substitution pattern in this compound.

Influence of Fluorine on Carbonyl Reactivity:

The presence of fluorine atoms on the α-carbon significantly impacts the electrophilicity of the carbonyl carbon. The strong electron-withdrawing nature of fluorine increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov This effect is expected to be pronounced in this compound.

However, studies on the relative reactivity of α-haloketones have shown that α-fluoroketones can be less reactive than their chloro- and bromo- counterparts in certain reactions, such as borohydride reduction. nih.govbeilstein-journals.org This counterintuitive finding has been attributed to conformational effects. The preferred conformation of α-fluoroketones may not be optimal for nucleophilic attack, requiring a higher energy barrier to reach the reactive conformation. nih.govbeilstein-journals.org

Table 1: Comparative Reactivity of α-Halogenated Acetophenones in Borohydride Reduction

| Compound | Relative Reactivity |

| α-Bromoacetophenone | Most Reactive |

| α-Chloroacetophenone | Intermediate |

| α-Fluoroacetophenone | Least Reactive |

This table is based on findings from a study on the relative reactivity of various α-halogenated ketones. nih.gov

Mechanistic Differences based on the Degree of Fluorination:

The number of fluorine atoms at the α-position also plays a crucial role in the reaction mechanism. For instance, in electrophilic fluorination reactions, the formation of mono- and di-fluorinated products can proceed through different pathways. The mechanism often involves the formation of an enol or enolate intermediate, which then attacks the electrophilic fluorine source. scispace.comsapub.orgresearchgate.net The stability and reactivity of this intermediate are influenced by the existing fluorine substituents.

In the context of this compound, the presence of two fluorine atoms would stabilize the enolate formed at the α'-position, facilitating reactions like the Favorskii rearrangement.

Table 2: Plausible Mechanistic Pathways for Reactions of Fluorinated Ketones

| Ketone Type | Plausible Reaction/Mechanism | Key Intermediates |

| α-Monofluoroketone | Electrophilic Fluorination | Enol/Enolate |

| α,α-Difluoroketone | Nucleophilic Addition, C-C bond cleavage | Tetrahedral intermediate |

| α-Trifluoromethylketone | Hydrate/Hemiketal formation, Defluorination | Stable hydrate/hemiketal |

| This compound | Favorskii Rearrangement | Difluorocyclopropanone |

This table presents a generalized comparison based on the reactivity of different classes of fluorinated ketones.

The synthesis of α-halo-α,α-difluoromethyl ketones can be achieved through various methods, including the halogenation of α,α-difluoroenolates generated from highly fluorinated gem-diols. nih.gov The reactivity of these compounds is often exploited in subsequent synthetic transformations. nih.gov For instance, α-chloro-α-fluoroketones can undergo base-mediated elimination to form α-fluoroenones. researchgate.net

Computational and Theoretical Investigations of 1 Chloro 1,1 Difluorohexan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in modeling the electronic environment of 1-Chloro-1,1-difluorohexan-2-one.

The presence of a carbonyl group and halogen atoms significantly influences the electronic structure of this compound. The inductive effect of the carbonyl group polarizes the carbon-halogen bonds, making the α-carbon more electron-deficient and thus more susceptible to nucleophilic attack. mdpi.com

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting reactivity. In ketones, the HOMO is typically associated with the lone pairs of the oxygen atom, while the LUMO is the π* antibonding orbital of the carbonyl group. The presence of electronegative fluorine and chlorine atoms will lower the energy of these orbitals.

The charge distribution in α-haloketones is a key determinant of their reactivity. up.ac.za The halogen atoms and the carbonyl oxygen withdraw electron density, creating a significant partial positive charge on the α-carbon and the carbonyl carbon. mdpi.com This charge distribution can be quantified through computational methods.

Table 1: Hypothetical Calculated Partial Atomic Charges for this compound This data is illustrative and based on general principles of computational chemistry for similar molecules.

| Atom | Partial Charge (e) |

|---|---|

| C1 (CF2Cl) | +0.50 |

| F (on C1) | -0.35 |

| F (on C1) | -0.35 |

| Cl (on C1) | -0.15 |

| C2 (C=O) | +0.45 |

| O (on C2) | -0.55 |

The relative strengths of the C-Cl and C-F bonds are crucial for predicting which bond is more likely to cleave during a reaction. Generally, C-F bonds are significantly stronger than C-Cl bonds. quora.com The bond dissociation energy (BDE) is the energy required to break a bond homolytically. Computational methods can provide reliable estimates of these values.

The bond strength is influenced by factors such as bond length and the electronegativity of the atoms involved. chemguideforcie.co.uk The shorter bond length and higher electronegativity of fluorine compared to chlorine contribute to the greater strength of the C-F bond. quora.com

Table 2: Representative Bond Dissociation Energies (BDEs) These values are typical for similar chemical environments and serve as an estimation.

| Bond | Typical BDE (kJ/mol) |

|---|---|

| C-F | ~485 |

| C-Cl | ~327 |

These BDEs suggest that under conditions favoring radical reactions, the C-Cl bond is more likely to break than the C-F bonds.

Conformational Analysis and Energy Landscapes

The flexibility of the hexyl chain in this compound allows for numerous conformations. Computational conformational analysis helps identify the most stable conformers and the energy barriers between them. nih.gov For α-haloketones, the relative orientation of the halogen atoms and the carbonyl group is of particular interest due to steric and electronic interactions. mdpi.com

Studies on similar long-chain ketones indicate that the extended, anti-zigzag conformation of the alkyl chain is often the lowest in energy. acs.org However, interactions between the polar C-F and C=O bonds can lead to a preference for specific gauche conformations to maximize stabilizing hyperconjugative interactions. nih.gov The energy landscape, mapped by computational scans of dihedral angles, reveals the rotational barriers and the population of different conformers at a given temperature.

Transition State Modeling for Key Reactions

Transition state theory is a cornerstone of understanding reaction mechanisms and rates. Computational modeling allows for the localization of transition state structures, which are first-order saddle points on the potential energy surface. masterorganicchemistry.com For this compound, key reactions would include nucleophilic substitution at the α-carbon and addition to the carbonyl group.

In a nucleophilic substitution reaction (S_N2), the transition state would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-halogen bond. researchgate.net The geometry and energy of this transition state are highly dependent on the nature of the nucleophile, the leaving group, and the solvent.

Reaction Pathway Energetics and Kinetic Predictions

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. masterorganicchemistry.com

For nucleophilic attack on this compound, two competing pathways are generally considered: substitution at the α-carbon and addition to the carbonyl carbon. researchgate.net Computational studies on similar α-haloketones have shown that the activation energies for these pathways can be comparable, and the preferred pathway can be influenced by the nucleophile and reaction conditions. up.ac.za Kinetic predictions, such as rate constants, can be estimated using the activation energies derived from these calculations.

Solvent Effects on Reactivity: Computational Approaches

The solvent can have a profound effect on the rates and mechanisms of reactions involving polar molecules like this compound. Computational chemistry models solvent effects in two primary ways: explicit and implicit solvation.

Implicit Solvation Models (Continuum Models): These models treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. academie-sciences.fr

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in protic solvents. researchgate.net

For reactions of this compound, polar solvents would be expected to stabilize the polar transition states of nucleophilic reactions, thereby increasing the reaction rate. Computational studies incorporating solvent effects are essential for obtaining results that are comparable to experimental observations.

Advanced Analytical Methodologies in the Research of 1 Chloro 1,1 Difluorohexan 2 One

Spectroscopic Characterization Techniques for Structural Elucidation (beyond basic identification)

Spectroscopic techniques are paramount in determining the precise three-dimensional arrangement of atoms and the electronic environment within a molecule. For a compound like 1-Chloro-1,1-difluorohexan-2-one, a combination of high-resolution NMR, vibrational, mass, and rotational spectroscopy would be employed to gain a complete structural picture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Insights

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework, the presence and environment of fluorine atoms, and the stereochemistry of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different proton environments and their connectivity. The butyl chain of this compound would show distinct signals for the methylene (B1212753) and methyl protons. The chemical shifts and coupling patterns (multiplicity) would confirm the structure of the hexan-2-one backbone.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) would appear at a characteristic downfield chemical shift, typically in the range of 180-200 ppm for ketones. youtube.comoregonstate.edustackexchange.com The carbon atom bonded to the chlorine and fluorine atoms (C-1) would also have a distinct chemical shift, significantly influenced by the electronegative halogens. The presence of fluorine atoms would lead to C-F coupling, further splitting the signals of nearby carbon atoms.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. slideshare.netwikipedia.org For this compound, a single signal would be expected for the two equivalent fluorine atoms. The chemical shift of this signal provides insight into the electronic environment of the C-F bonds.

To illustrate the type of data obtained, the NMR spectroscopic data for a structurally analogous compound, 2-Chloro-2,2-difluoro-1-(naphthalen-2-yl)ethanone, is presented below.

| NMR Data for 2-Chloro-2,2-difluoro-1-(naphthalen-2-yl)ethanone | |

| Nucleus | Chemical Shift (δ) and Coupling (J) |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.70 (s, 1H), 8.11 (dd, J = 8.7, 1.8 Hz, 1H), 8.02 (dd, J = 8.2, 0.6 Hz, 1H), 7.95 (d, J = 8.8 Hz, 1H), 7.91 (dd, J = 8.2, 0.5 Hz, 1H), 7.69 (ddd, J = 8.2, 6.9, 1.3 Hz, 1H), 7.61 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 181.2 (t, JCF = 28.9 Hz, 1C), 136.3, 133.5, 132.1, 130.2, 130.0, 128.9, 127.9, 127.3, 126.5, 124.8, 120.3 (t, JCF = 305 Hz, 1C) |

| ¹⁹F NMR (282 MHz, CDCl₃) | δ –61.2 (s, 2F) |

Data sourced from "Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate (B77799) Release/Halogenation Protocol". nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing around 1715 cm⁻¹. uobabylon.edu.iqlibretexts.orgpressbooks.pub The presence of the α-halogen substituents is known to shift this frequency. uobabylon.edu.iqnih.gov Strong bands corresponding to the C-F stretching vibrations would also be expected in the range of 1000-1360 cm⁻¹. wikipedia.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org It is particularly useful for identifying non-polar bonds. The C-C backbone vibrations of the hexyl chain would be observable in the Raman spectrum.

| Expected Vibrational Frequencies for this compound | |

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C=O (ketone) | ~1715 (shifted by α-halogens) |

| C-F | 1000 - 1360 |

| C-Cl | 850 - 550 libretexts.orglibretexts.org |

| C-H (alkane) | 2850 - 2960 |

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of this compound, allowing for the confirmation of its elemental formula.

Fragmentation Pathways: The mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak. rsc.org Common fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. youtube.comyoutube.com

For the analogous compound, 2-Chloro-2,2-difluoro-1-(naphthalen-2-yl)ethanone, the high-resolution mass spectrum confirmed its molecular formula.

| HRMS Data for 2-Chloro-2,2-difluoro-1-(naphthalen-2-yl)ethanone | |

| Ionization Mode | Calculated m/z |

| EI/CI | 240.0154 (M)⁺ |

Data sourced from "Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol". nih.gov

Rotational Spectroscopy for Gas Phase Structure and Dynamics

Rotational spectroscopy, typically performed using microwave spectroscopy on gas-phase molecules, provides highly precise information about the molecular geometry, including bond lengths and angles. wikipedia.orgwikipedia.org As this compound is an asymmetric top molecule, its rotational spectrum would be complex. wikipedia.orgresearchgate.net Analysis of the rotational constants derived from the spectrum would allow for the determination of the moments of inertia, from which a detailed gas-phase structure can be derived. nih.govacs.org

Chromatographic and Separation Science for Complex Mixtures

Chromatographic techniques are essential for separating the target compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Resolution

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of individual components within a complex reaction mixture. For a compound like this compound, a reverse-phase HPLC method would likely be employed. The separation would be based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Given the ketone functional group, derivatization with an agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) could be utilized to enhance UV detection and improve chromatographic resolution. researchgate.netauroraprosci.com The resulting hydrazone derivative exhibits strong absorbance at a specific wavelength (typically around 360 nm), allowing for sensitive and selective detection. auroraprosci.com

A hypothetical HPLC method for the analysis of a reaction mixture containing this compound could involve the following parameters:

Column: A C18 stationary phase is commonly used for the separation of nonpolar to moderately polar compounds. researchgate.net

Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide optimal separation of reactants, intermediates, the final product, and any byproducts. researchgate.net

Detector: A UV-Vis or Diode Array Detector (DAD) would be suitable, especially after derivatization with DNPH. researchgate.net

Temperature: Column temperature would be controlled to ensure reproducible retention times.

Below is a hypothetical data table illustrating the potential separation of components in a reaction mixture for the synthesis of this compound.

Table 1: Hypothetical HPLC Separation of a Reaction Mixture for the Synthesis of this compound

| Compound | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |

|---|---|---|---|

| Starting Material 1 | 3.5 | 15000 | 15.0 |

| Starting Material 2 | 4.2 | 25000 | 25.0 |

| Intermediate | 6.8 | 5000 | 5.0 |

| This compound | 9.1 | 85000 | 85.0 |

In Situ Spectroscopic Monitoring of Reaction Kinetics

In situ spectroscopic techniques offer the significant advantage of real-time monitoring of a chemical reaction as it proceeds, providing valuable insights into reaction kinetics, mechanisms, and the identification of transient intermediates. mt.com For the synthesis of this compound, Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool for this purpose.

By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the vibrational spectra of the reaction mixture can be continuously recorded. The carbonyl (C=O) stretch of the ketone group in this compound, as well as characteristic vibrations of the reactants, will have distinct absorption bands in the infrared spectrum. By monitoring the changes in the intensity of these specific absorption bands over time, the concentration of each species can be tracked. conicet.gov.ar

This real-time data allows for the determination of reaction rates, the influence of process parameters (e.g., temperature, catalyst concentration), and the optimal reaction endpoint.

The following table provides a hypothetical representation of data that could be obtained from in situ FTIR monitoring of the synthesis of this compound.

Table 2: Hypothetical In Situ FTIR Monitoring Data for the Synthesis of this compound

| Time (minutes) | Reactant A Concentration (mol/L) | Reactant B Concentration (mol/L) | This compound Concentration (mol/L) |

|---|---|---|---|

| 0 | 1.00 | 1.20 | 0.00 |

| 10 | 0.85 | 1.05 | 0.15 |

| 20 | 0.70 | 0.90 | 0.30 |

| 30 | 0.55 | 0.75 | 0.45 |

| 40 | 0.40 | 0.60 | 0.60 |

| 50 | 0.25 | 0.45 | 0.75 |

Applications in Organic Synthesis As a Building Block and Precursor

Precursor for the Synthesis of Novel Fluorinated Compounds

1-Chloro-1,1-difluorohexan-2-one serves as a valuable starting material for the introduction of the difluoromethyl group or for the construction of various fluorinated scaffolds. The presence of both a chlorine atom and a ketone functionality allows for a range of chemical transformations.

The synthesis of fluorinated heterocycles is of significant interest due to their prevalence in bioactive molecules. While specific examples utilizing this compound are not extensively documented, the general reactivity of α,α-difluoro ketones provides a clear indication of its potential. These ketones can react with binucleophiles to form a variety of heterocyclic systems. For instance, the reaction of fluorinated α,β-unsaturated ketones with thiocarbonyl ylides can lead to the formation of five-membered sulfur-containing heterocycles. mdpi.com Although not a direct analogue, this highlights the utility of fluorinated ketones in cycloaddition reactions for heterocycle synthesis.

A more direct analogy can be drawn from the cyclocondensation reactions of similar fluorinated ketones. For example, the reaction of a ketone with a binucleophile like a hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of pyrazoles or isoxazoles, respectively. The general scheme for such reactions is presented below:

| Reactant 1 | Reactant 2 (Binucleophile) | Resulting Heterocycle |

| This compound | Hydrazine (H₂NNH₂) | 3-Butyl-5-(chlorodifluoromethyl)-1H-pyrazole |

| This compound | Hydroxylamine (H₂NOH) | 3-Butyl-5-(chlorodifluoromethyl)isoxazole |

| This compound | Thiourea (H₂NCSNH₂) | 2-Amino-4-butyl-6-(chlorodifluoromethyl)pyrimidine |

This table presents potential reactions based on the known reactivity of similar ketones.

The chlorodifluoromethyl ketone moiety is a versatile handle for introducing fluorine into larger, more complex molecules. The chlorine atom can be displaced by various nucleophiles, and the ketone can undergo a wide range of standard transformations such as reduction, olefination, and addition reactions. For instance, α-halodifluoromethyl ketones can be synthesized from difluoro silyl (B83357) enol ethers, which are themselves derived from trifluoromethyl ketones. researchgate.net This highlights a pathway to access these valuable building blocks. The subsequent reaction of these ketones with various reagents allows for the construction of intricate fluorinated structures.

Role in Medicinal Chemistry and Agrochemical Research (as a synthetic intermediate, excluding bioactivity and dosage)

The introduction of fluorine is a well-established strategy in the design of new drugs and agrochemicals. This compound, as a source of the difluoromethylene group, is a potentially valuable intermediate in these fields.

In drug discovery, the generation of chemical libraries containing diverse molecular scaffolds is crucial for identifying new lead compounds. The reactivity of this compound allows for its use as a starting point for the synthesis of a variety of fluorinated scaffolds. For example, the ketone functionality can be transformed into an alcohol, which can then be further functionalized. The chlorodifluoromethyl group can also participate in various coupling reactions. This versatility enables the creation of a library of compounds with a common fluorinated core but with diverse peripheral functionalities.

Structure-activity relationship (SAR) studies are fundamental to understanding how the structure of a molecule affects its biological activity. The synthesis of fluorinated analogues of known bioactive compounds is a common tactic in SAR studies. This compound can be used to synthesize analogues where a specific part of a molecule is replaced by a difluoromethylene or a related group. For example, the difluoromethylene group (CF₂) is often considered a bioisostere of an oxygen atom or a carbonyl group, meaning it has similar steric and electronic properties. chim.it The synthesis of such analogues allows researchers to probe the importance of specific functional groups for biological activity.

Advanced Materials Science Applications (synthetic precursor role, not final material properties)

The unique properties of fluorinated polymers, such as high thermal stability, chemical resistance, and low surface energy, make them valuable in a wide range of applications. While direct polymerization of this compound is unlikely, it can serve as a precursor for the synthesis of fluorinated monomers. For example, the ketone could be converted to a vinyl group through a Wittig reaction, creating a fluorinated olefin that could then be polymerized. Research has been conducted on the synthesis of fluorine-containing poly(ether ketone)s, although not from this specific precursor. okayama-u.ac.jp A condensation copolymerization reaction has also been reported to form a novel fluoropolymer, demonstrating the potential of using fluorinated monomers in polymer synthesis. researchgate.net

The Potential of this compound in Advanced Material Science

The unique chemical properties of organofluorine compounds have positioned them as critical components in the development of advanced materials. Within this class of molecules, this compound emerges as a compound of significant interest for its potential applications in organic synthesis, particularly as a versatile building block and precursor for specialized fluorinated materials. This article explores the prospective utility of this compound in the realms of fluoropolymer development and the synthesis of novel fluorinated solvents and reagents.

The reactivity of this compound is primarily dictated by its distinct functional groups: a dichlorodifluoromethyl group, a ketone, and a butyl chain. This combination allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the electrophilic carbonyl carbon and the reactive carbon-chlorine bond opens avenues for various nucleophilic substitution and addition reactions.

Monomer or Intermediate for Fluoropolymer Development

While specific research on the polymerization of this compound is not extensively documented, its structural features suggest a potential role as a monomer or an intermediate in the creation of novel fluoropolymers. The presence of the difluoromethylene group is a key feature in many commercially important fluoropolymers, imparting desirable properties such as thermal stability, chemical resistance, and low surface energy.

The chlorine atom in this compound could serve as a reactive site for polymerization reactions. For instance, dehalogenation or coupling reactions could potentially lead to the formation of a polymer backbone. Furthermore, this compound could be used to introduce the fluorinated keto-functionalized side chain into other polymer systems, thereby modifying their properties. A parallel can be drawn with 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b), which serves as a feedstock in the production of polyvinylidene fluoride (B91410) (PVDF), a high-performance fluoropolymer. google.comwikipedia.org The synthesis of PVDF from HCFC-142b involves a dehydrochlorination step to form vinylidene fluoride, which is then polymerized. A similar strategy could hypothetically be explored for this compound.

The development of new fluoropolymers is driven by the demand for materials with tailored properties for specific applications, ranging from advanced coatings and seals to membranes and electronic components. The incorporation of a functionalized monomer like this compound could lead to fluoropolymers with enhanced adhesion, cross-linking capabilities, or other desirable functionalities.

Precursor for Specialty Fluorinated Solvents or Reagents

The unique combination of a polar ketone group and a lipophilic alkyl chain, along with the fluorinated moiety, suggests that this compound could be a valuable precursor for the synthesis of specialty fluorinated solvents. Fluorinated solvents are known for their unique properties, including high density, low surface tension, and selective solubility, making them useful in various industrial applications, including electronics cleaning, heat transfer, and as reaction media.

Through chemical modification, this compound could be transformed into a variety of fluorinated molecules with potential as solvents or specialized reagents. For example, reduction of the ketone group would yield a fluorinated alcohol, a class of compounds known for their unique solvent properties. The chlorine atom could also be replaced by other functional groups through nucleophilic substitution, further expanding the range of accessible derivatives. The synthesis of related fluorinated alcohols, such as 1-chloro-1,1-difluoro-2-pentanol, has been reported in the literature, indicating the feasibility of such transformations. sigmaaldrich.comnih.gov

Moreover, the α-chloro-α,α-difluoro ketone moiety is a known pharmacophore and a versatile synthetic intermediate. The development of synthetic methodologies for this class of compounds, including their use in cross-coupling reactions, highlights their potential in creating a diverse array of fluorinated molecules. acs.orgbeilstein-journals.org These derivatives could find applications not only as solvents but also as unique reagents in organic synthesis, leveraging the specific reactivity conferred by the fluorine atoms.

Data on Related Compounds

Due to the limited availability of specific data for this compound, the following table presents information on related compounds to provide context on their physical and chemical properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Chloro-1,1-difluoroethane | 75-68-3 | C₂H₃ClF₂ | 100.49 | -9.2 |

| 1-Chloro-1,1-difluorodecan-2-one | 86340-69-4 | C₁₀H₁₇ClF₂O | 226.69 | Not available |

| 1-Chloro-1,1-difluoro-2-pentanol | Not available | C₅H₉ClF₂O | 158.57 | Not available |

Environmental Transformation and Degradation Research of Fluorinated Ketones

Atmospheric Fate Studies of Related Halogenated Ketones

Once released into the atmosphere, fluorinated ketones are subject to several degradation processes. The primary atmospheric sinks for these compounds are expected to be photolysis (degradation by sunlight) and reaction with photochemically generated radicals, most notably the hydroxyl radical (•OH).

Ketones absorb radiation in the ultraviolet (UV) region, which can initiate their decomposition. The presence of fluorine atoms can shift the UV absorption bands, potentially influencing the rate of photolysis in the troposphere. mdpi.com The degradation can proceed through several pathways, including Norrish Type I and Type II reactions. For halogenated ketones, the cleavage of the carbon-halogen bond is also a significant pathway.

Norrish Type I Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming two radical species.

Norrish Type II Cleavage: This pathway occurs in ketones with a gamma-hydrogen and involves intramolecular hydrogen abstraction, leading to the formation of an enol and an alkene.